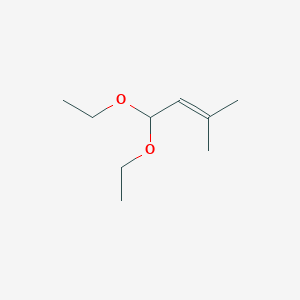
1,1-Diethoxy-3-methyl-2-butene
Cat. No. B154476
Key on ui cas rn:
1740-74-5
M. Wt: 158.24 g/mol
InChI Key: SFUKGEREDDIOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05502220
Procedure details


Under an argon atmosphere, a 250-mL, round-bottomed flask equipped with a stir bar was charged with abs. ethanol (52 mL, 892 mmol, 5.0 eq). The flask was cooled to 4° C. (internal) in an ice bath. Triethyl orthoformate (29.7 mL, 178 mmol, 1.0 eq) was added followed by 3-methyl-2-butenal (17.2 mL, 178 mmol, 1.0 eq). The resulting clear, colorless solution was further cooled to 2° C. (internal). Potassium hydrogen sulfate (1.277 g, 9.38 mmol, 0.05 eq) was then added in one portion, resulting in an immediate exotherm to 10° C. The heterogeneous mixture was allowed to warm to 21° C. (internal) over 45 minutes (within 20 minutes, the mixture became slightly cloudy) and then stirred for an additional 15 minutes. The reaction mixture was then filtered and the remaining solid rinsed with abs. ethanol (5 mL). To the resulting clear, colorless solution was added anhydrous potassium carbonate (2.615 g, 18.92 mmol). The mixture was stirred for one hour before filtering off the potassium carbonate. The solid was rinsed with abs. ethanol (5 mL) and the filtrate was vacuum distilled (172 mm Hg) through a Vigereux column (13.5 cm) to produce 24.14 g (85% yield) of the title compound (boiling point 115°-119° C.).





Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
C(O)C.[CH:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])OCC.[CH3:14][C:15]([CH3:19])=[CH:16]C=O.C(=O)([O-])[O-].[K+].[K+]>S([O-])(O)(=O)=O.[K+]>[CH2:12]([O:11][CH:4]([O:8][CH2:9][CH3:10])[CH:14]=[C:15]([CH3:19])[CH3:16])[CH3:13] |f:3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
29.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
17.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
2.615 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
1.277 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirred for an additional 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Under an argon atmosphere, a 250-mL, round-bottomed flask equipped with a stir bar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged with abs
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting clear, colorless solution was further cooled to 2° C. (internal)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in an immediate exotherm to 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 21° C. (internal) over 45 minutes (within 20 minutes
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the remaining solid rinsed with abs
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before filtering off the potassium carbonate
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was rinsed with abs
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (172 mm Hg) through a Vigereux column (13.5 cm)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C=C(C)C)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.14 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
